molecular formula C7H5ClF3NO B1407240 (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol CAS No. 1228897-82-2

(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B1407240
CAS No.: 1228897-82-2
M. Wt: 211.57 g/mol
InChI Key: UYKBDYAIPBFIRV-UHFFFAOYSA-N
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Description

“(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Synthesis of Chemical Compounds

Biocatalysis

  • Biocatalytic Synthesis : Research like Chen et al. (2021) delved into the biocatalytic synthesis of related compounds (S-CPMA) using E. coli in a biphasic microreaction system. This demonstrates the compound's utility in green, economic, and efficient synthesis processes (Chen et al., 2021).

Catalysis and Material Science

  • Catalytic Applications : Research into nickel complexes with bidentate N,O-type ligands, involving related compounds, has been conducted by Kermagoret and Braunstein (2008). This study highlights the compound's potential in the field of catalysis and material science (Kermagoret & Braunstein, 2008).

Computational Chemistry

  • Computational Chemistry Studies : Ma et al. (2017) conducted computational studies on triazole derivatives, including compounds structurally similar to (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol. These studies are crucial for understanding the molecular interactions and efficiencies of such compounds (Ma et al., 2017).

Coordination Chemistry

  • Coordination Polymer Synthesis : Li et al. (2008) explored the solvothermal reaction of related compounds leading to new 2D complexes. This research indicates the role of such compounds in synthesizing coordination polymers with potential applications in various fields, including materials science (Li et al., 2008).

Enantioselective Synthesis

  • Enantioselective Synthesis : Munck et al. (2017) demonstrated the use of related compounds in enantioselective alkynylation of cyclic imines. This reflects the compound's significance in stereochemistry and organic synthesis (Munck et al., 2017).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKBDYAIPBFIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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